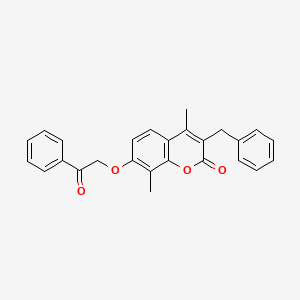![molecular formula C38H20N6O8 B11688514 5-Nitro-2-(4-{6-[4-(5-nitro-1,3-dioxoisoindol-2-YL)phenyl]-2-phenylpyrimidin-4-YL}phenyl)isoindole-1,3-dione](/img/structure/B11688514.png)
5-Nitro-2-(4-{6-[4-(5-nitro-1,3-dioxoisoindol-2-YL)phenyl]-2-phenylpyrimidin-4-YL}phenyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-NITRO-2-(4-{6-[4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-PHENYLPYRIMIDIN-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and isoindole moieties
Preparation Methods
The synthesis of 5-NITRO-2-(4-{6-[4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-PHENYLPYRIMIDIN-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves multiple steps, typically starting with the preparation of the isoindole and pyrimidine intermediates. These intermediates are then subjected to nitration reactions to introduce the nitro groups. The reaction conditions often require careful control of temperature and the use of strong acids such as nitric acid and sulfuric acid .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
5-NITRO-2-(4-{6-[4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-PHENYLPYRIMIDIN-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-NITRO-2-(4-{6-[4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-PHENYLPYRIMIDIN-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the activity of these targets. The compound’s structure allows it to fit into specific binding sites, modulating the activity of proteins and other biomolecules .
Comparison with Similar Compounds
Compared to other similar compounds, 5-NITRO-2-(4-{6-[4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-PHENYLPYRIMIDIN-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its multiple nitro groups and complex structure. Similar compounds include:
5-Nitro-2,4-Dihydro-3H-1,2,4-Triazole-3-One: Known for its use in explosives and materials science.
5-Nitro-1,2,4-Triazole-3-One: Another compound with applications in energetic materials.
These compounds share some structural similarities but differ in their specific applications and properties.
Properties
Molecular Formula |
C38H20N6O8 |
|---|---|
Molecular Weight |
688.6 g/mol |
IUPAC Name |
5-nitro-2-[4-[6-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]-2-phenylpyrimidin-4-yl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C38H20N6O8/c45-35-28-16-14-26(43(49)50)18-30(28)37(47)41(35)24-10-6-21(7-11-24)32-20-33(40-34(39-32)23-4-2-1-3-5-23)22-8-12-25(13-9-22)42-36(46)29-17-15-27(44(51)52)19-31(29)38(42)48/h1-20H |
InChI Key |
UAWNQROFPXRCAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)N7C(=O)C8=C(C7=O)C=C(C=C8)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-ethyl-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11688442.png)
![(5E)-5-[3,5-diiodo-4-(methylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688446.png)
![ethyl 4-{3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11688452.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11688458.png)

![N-(4-chlorophenyl)-2-{[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B11688468.png)
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-methoxy-benzamide](/img/structure/B11688472.png)
![Butyl 3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11688480.png)
![(3Z)-1-methyl-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11688482.png)

![3-(2-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11688491.png)

![Benzyl 4-(2-{[(tert-butoxy)carbonyl]amino}propanamido)-4-carbamoylbutanoate](/img/structure/B11688506.png)
